Dibenzo(def,mno)chrysene, 1,2,3,7,8,9-hexahydro-

Description

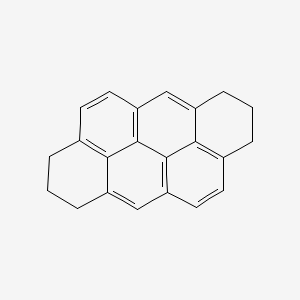

Chemical Identity and Structural Features Dibenzo(def,mno)chrysene, 1,2,3,7,8,9-hexahydro- (CAS synonym: 1,2,3,7,8,9-hexahydrodibenzo(def,mno)chrysene) is a polycyclic aromatic hydrocarbon (PAH) derivative with a partially hydrogenated structure. Its molecular formula is C₂₂H₂₀ (molecular weight: 284.42 g/mol) . The compound is structurally characterized by a fused hexacyclic aromatic system, with six hydrogenated carbon positions reducing its aromaticity compared to fully conjugated PAHs like benzo[a]pyrene or dibenzo[a,l]pyrene.

Properties

CAS No. |

35281-34-6 |

|---|---|

Molecular Formula |

C22H18 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(20),2(11),3(8),4(22),9,12,17(21),18-octaene |

InChI |

InChI=1S/C22H18/c1-3-13-7-9-18-12-16-6-2-4-14-8-10-17-11-15(5-1)19(13)21(18)22(17)20(14)16/h7-12H,1-6H2 |

InChI Key |

ZSZZSGNVFIHJFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C3C(=CC4=C5C3=C(C=C2)C=C6C5=C(CCC6)C=C4)C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The preparation of Dibenzo(def,mno)chrysene, 1,2,3,7,8,9-hexahydro- generally involves:

- Construction of the polycyclic aromatic framework through cyclization or coupling reactions.

- Selective partial hydrogenation to introduce the hexahydro moiety.

- Purification and characterization steps to isolate the target compound.

Cyclization and Aromatic Framework Construction

Several synthetic routes for related dibenzochrysene derivatives provide insight into the preparation of the hexahydro variant.

Acid-Catalyzed Cyclization: Hot polyphosphoric acid (PPA) is often employed to cyclize precursor polycyclic intermediates, as it promotes intramolecular cyclization efficiently compared to sulfuric acid or liquid hydrogen fluoride (HF) systems. For example, benz[a]anthracene derivatives have been cyclized using hot PPA with improved yields and purity.

Metal-Catalyzed Reductions and Rearrangements: Active metal-induced bimolecular reductions have been used to transform fluorenone derivatives into related polycyclic systems. For instance, reduction of fluoren-9-one to 9,9'-bifluorene-9,9'-diol followed by rearrangements and dehydration leads to dibenzochrysene frameworks.

Pinacol Rearrangement: This rearrangement has been applied to fluorenopinacol intermediates, where iodine and magnesium reagents facilitate the formation of the dibenzochrysene core by generating carbocation intermediates and ring shifts.

Partial Hydrogenation to Obtain Hexahydro Derivative

The hexahydro substitution pattern (1,2,3,7,8,9-positions) implies selective hydrogenation of specific aromatic rings within the dibenzochrysene skeleton.

Catalytic Hydrogenation: Partial hydrogenation is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum under controlled hydrogen pressure and temperature to avoid full saturation. This step requires careful monitoring to achieve hexahydro substitution without over-reduction to the fully saturated compound.

Selective Reduction Using Metal Hydrides or Complexes: In some cases, selective reduction of specific double bonds within the polycyclic system can be accomplished using metal hydrides or organometallic reagents tailored to the electronic environment of the target bonds.

Purification Techniques

Crystallization: The hexahydro dibenzo(def,mno)chrysene can be purified by recrystallization from suitable solvents, often yielding white crystalline solids with melting points around 157–158 °C.

Complexation: Complexation with picric acid has been used for purification of related PAHs, exploiting the formation of stable complexes that facilitate separation from impurities.

Summary Table of Preparation Methods

Research Results and Characterization

Melting Point: The hexahydro derivative melts at approximately 157–158 °C, consistent with reported data for dibenzo(def,mno)chrysene derivatives.

Spectroscopy: UV/VIS, NMR, infrared, and mass spectral data confirm the structure and degree of hydrogenation. Infrared spectra show characteristic bands corresponding to aromatic and partially saturated rings.

Yields: Reported yields vary depending on the synthetic route and purification steps, with some methods achieving up to 90% yield before purification.

Chemical Reactions Analysis

Types of Reactions

1,2,3,7,8,9-Hexahydroanthanthrene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can yield fully hydrogenated derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Zinc dust and hydriodic acid are commonly used reducing agents.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Fully hydrogenated derivatives.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Environmental Applications

-

Pollutant Detection and Monitoring

- Dibenzo(def,mno)chrysene is often analyzed in environmental samples due to its presence as a contaminant in soil and water. Its detection is crucial for assessing pollution levels and understanding the impact of PAHs on ecosystems.

- Techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly employed for its detection in environmental samples .

- Toxicological Studies

Analytical Chemistry Applications

- Standard Reference Material

- Spectroscopic Studies

Medicinal Applications

- Potential Therapeutic Uses

Mechanism of Action

The mechanism of action of 1,2,3,7,8,9-Hexahydroanthanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting gene expression and cellular processes. It can also interact with proteins, altering their function and activity. The specific pathways involved depend on the context of its application, whether in biological systems or material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Dibenzo(def,mno)chrysene, 1,2,3,7,8,9-hexahydro- and Analogs

Metabolic Activation Pathways

- Dibenzo(def,mno)chrysene (hexahydro): Limited data exist, but hydrogenation likely reduces metabolic activation via cytochrome P450 enzymes compared to fully aromatic analogs. No evidence of dihydrodiol epoxide formation, a hallmark of bay-region PAH carcinogenicity .

- Dibenzo[a,l]pyrene : Metabolized to trans-8,9-dihydroxy-8,9-dihydrodibenzo[a,l]pyrene , forming DNA-adducting bis-dihydrodiols via CYP1A1 .

- Dibenzo[c,mno]chrysene (N[1,2-a]P): Generates fjord-region tetraols in hepatic biotransformation, leading to cell transformation and DNA adducts .

Environmental Persistence and Detection

- Hexahydro derivative : Less studied but detected in industrial settings. Gas chromatography-mass spectrometry (GC-MS) methods for PAHs (e.g., NIST protocols) are applicable .

- Fully aromatic analogs : Dibenzo[a,l]pyrene and N[1,2-a]P are prioritized in environmental monitoring due to higher toxicity and presence in air particulates and sediments .

Toxicity Mechanisms

- Mutagenicity : The hexahydro derivative’s mutagenicity is attributed to radical intermediates or direct DNA intercalation, unlike bay-region dihydrodiol epoxides in benzo[a]pyrene .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,3,7,8,9-hexahydro-dibenzo[def,mno]chrysene, and how do reaction conditions influence product purity?

- Methodology : A four-step synthesis starting from fluoren-9-one has been documented, involving intermediates like 9,9'-bifluorene-9,9'-diol and spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-one. Key steps include carbonium ion rearrangements and reductions. Reaction conditions (e.g., solvent choice, temperature, and catalyst use) critically impact yield and purity. For example, controlled reduction steps prevent over-hydrogenation .

Q. How are spectroscopic techniques employed to characterize structural features of partially hydrogenated PAHs like this compound?

- Methodology : UV-Vis spectroscopy identifies π→π* transitions, with absorption maxima typically in the 270–420 nm range for related dibenzo-chrysene derivatives. Vibrational spectroscopy (FTIR/Raman) detects C-H bending modes in hydrogenated regions. NMR (¹H/¹³C) resolves proton environments, distinguishing aromatic vs. aliphatic hydrogens. For instance, aliphatic protons in the hexahydro moiety appear upfield (δ 1.5–2.5 ppm) compared to aromatic protons (δ 7.0–8.5 ppm) .

Advanced Research Questions

Q. How do computational methods (DFT/TD-DFT) predict electronic transitions in this compound when doped with organic/alkali metals?

- Methodology : Density functional theory (DFT) at the B3LYP/6-311G++(d,p) level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps). Time-dependent DFT (TD-DFT) simulates absorption spectra, showing redshifted transitions upon doping. Alkali metals (e.g., Li⁺) reduce bandgaps by ~0.5–1.0 eV, while organic dopants (e.g., tetracyanoquinodimethane) introduce charge-transfer states .

Q. How to resolve contradictions between its structural absence of bay-region dihydrodiol epoxides and observed genotoxicity?

- Methodology : Metabolic activation studies using liver microsomes or recombinant cytochrome P450 enzymes identify alternative oxidative pathways. LC-MS/MS detects non-bay-region diol epoxides or radical cation intermediates. Comparative genotoxicity assays (e.g., Ames test with TA100 strains) quantify mutagenicity despite lacking classical bay-region metabolites .

Q. What methodologies integrate in vitro metabolic activation data into physiologically based pharmacokinetic (PBPK) models for risk assessment?

- Methodology : In vitro hepatic clearance data (e.g., intrinsic clearance rates from hepatocytes) parameterize PBPK models. Compartmental modeling links tissue-specific distribution (e.g., adipose tissue affinity due to lipophilicity) and metabolic conversion to toxic species. Validation uses rodent studies comparing predicted vs. observed plasma concentrations .

Q. How does accelerator mass spectrometry (AMS) quantify human pharmacokinetics of this compound at environmentally relevant doses?

- Methodology : Administering ¹⁴C-labeled dibenzo[def,mno]chrysene (e.g., 0.1 µg/kg body weight) enables tracking of parent compound and metabolites in blood, urine, and feces. AMS detects attomole-level ¹⁴C, revealing biphasic elimination (t₁/₂α = 12–24 hrs, t₁/₂β = 7–10 days) and dose-linear kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.